molecular formula C9H7BrN4 B2583594 6-Bromo-5-phenyl-1,2,4-triazin-3-amine CAS No. 1321517-51-4

6-Bromo-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B2583594
CAS No.: 1321517-51-4
M. Wt: 251.087
InChI Key: HDABPGYKVQWCNG-UHFFFAOYSA-N
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Description

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the production process .

Mechanism of Action

The mechanism of action of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenyl group at the 5-position and bromine at the 6-position make it a versatile compound for various applications .

Properties

IUPAC Name

6-bromo-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDABPGYKVQWCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-5-phenyl-1,2,4-triazin-3-amine (1.40 g, 64%) was prepared from 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) and N-bromosuccinimide (4.50 g, 26.6 mmol) according to the general procedure of Preparation 3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

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